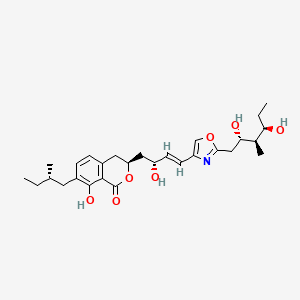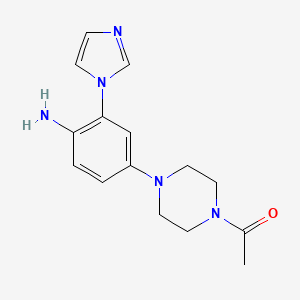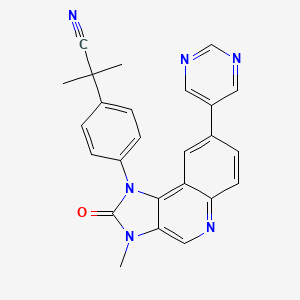
PZ-285
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PZ-285 is a potent anticancer agent. Pz 285 has excellent potential as a chemotherapeutic anticancer agent. The in vivo activity of Pz 285 improves survival, inhibits primary tumor regrowth, and inhibits lung tumor metastasis compared to vehicle control animals; Pz 285 has similar antitumor activity to the clinically active agent Dox.
Aplicaciones Científicas De Investigación
Cellular Translocation and Drug Conjugation
PZ-285 has been synthesized as a near-infrared fluorescent porphyrazine with hydroxyl groups, serving as a non-toxic platform for delivering conjugated chemotherapeutic agents to tumor cells. This synthesis facilitates the conjugation of PZ-285 to drugs like Doxorubicin through acid labile linkers, enhancing its application in targeted cancer therapy (Trivedi et al., 2012).
Antitumor Effects in Breast Cancer
In a study exploring the antitumor effects of PZ-285, it was found effective against MDA-MB-231 breast tumor cells in vitro. The compound was also tested in mouse tumor xenograft models, demonstrating marked antitumor effects, including smaller primary tumor regrowth after resection and reduced metastasis compared to controls. This positions PZ-285 as a promising candidate for classical chemotherapy (Kandela et al., 2017).
Neutron Irradiation Effects on Thin Films
PZ-285, also referred to as PbZrO3 (PZ) in some contexts, has been studied for its response to neutron irradiation, especially in thin films. These films have potential applications as temperature-sensitive elements in bolometer systems for fusion devices like the International Thermonuclear Experimental Reactor (ITER). The research focused on the dielectric properties and structural defects, such as oxygen vacancies, induced by neutron irradiation (Bittner et al., 2004).
Applications in CO2 Capture
Studies involving PZ-285 have explored its utility in CO2 capture processes. A CO2 capture pilot plant using aqueous piperazine (PZ) demonstrated enhanced mass transfer rates in absorbers, highlighting PZ-285's relevance in environmental applications (Zhang et al., 2017).
Radiation Impact on Piezoceramics
Research on the impact of intense neutron dose radiation on commercial PZT materials, which include PZ-285, indicates their suitability for online measurements in research reactors under severe conditions. This highlights PZ-285's utility in high-radiation environments (Augereau et al., 2008).
Electromechanical Characterization of Piezoelectrics
PZ-285 has been involved in studies focusing on the electromechanical characterization of piezoelectrics, such as in unimorph structures using single crystal piezoelectrics. This research is fundamental for designing devices in aerospace applications (Bilgen et al., 2011).
Fusion Research
PZ-285 has applications in fusion research, specifically in the design of plasma-facing components for experiments aimed at understanding self-heated fusion plasmas. Its properties make it suitable for high-stress environments like those found in tokamaks (Ulrickson et al., 2001).
Propiedades
Nombre del producto |
PZ-285 |
|---|---|
Fórmula molecular |
C42H50N8O14 |
Peso molecular |
890.904 |
Nombre IUPAC |
N/A |
InChI |
InChI=1S/C42H50N8O14/c1-37(53-7)39(3,55-9)61-25-23(59-37)31-44-29-21-19(15-17-51)13-14-20(16-18-52)22(21)30(43-29)45-32-24-26(62-40(4,56-10)38(2,54-8)60-24)34(47-32)49-36-28-27(35(50-36)48-33(25)46-31)63-41(5,57-11)42(6,58-12)64-28/h13-14,51-52H,15-18H2,1-12H3,(H2,43,44,45,46,47,48,49,50)/t37-,38-,39-,40-,41-,42-/m1/s1 |
Clave InChI |
PURPDMVLMICIQP-GIEDQAFWSA-N |
SMILES |
C[C@@]([C@](C)(OC)O1)(OC)OC(/C2=N/C3=N/C(C4=C3O[C@@](C)(OC)[C@](C)(OC)O4)=N\5)=C1/C(N2)=N/C(C6=C/7C(CCO)=CC=C6CCO)=NC7=N/C8=C(O[C@@](C)(OC)[C@](C)(OC)O9)C9=C5N8 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PZ-285; PZ 285; PZ285; Pz-285; Pz 285; Pz285; Porphyrazine Diol; H2Pz(A3B) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B1193380.png)
